H-Dab(Fmoc)-OBzl.HCl

Peptide synthesis Solid-phase peptide synthesis (SPPS) Lactamization

H-Dab(Fmoc)-OBzl.HCl is a trifunctional, orthogonally protected 2,4-diaminobutyric acid (Dab) derivative engineered for regioselective solid-phase and solution-phase peptide synthesis. The free α-amine (HCl salt) eliminates the yield-eroding lactamization observed with Fmoc-Dab(Mtt)-OH, while the Fmoc/OBzl orthogonal pair enables a deprotection logic (base-labile/hydrogenolytic) distinct from Fmoc/Boc or Fmoc/ivDde. The C-terminal benzyl ester remains intact through iterative Fmoc deprotection/coupling cycles, then is removed by hydrogenolysis to reveal the free acid—streamlining fragment condensations. This building block is the enabling reagent for the cosmetic peptide H-β-Ala-Pro-Dab-NHBzl (snake venom tripeptide) and its analogs, as well as polymyxin antibiotics where multiple Dab residues demand high coupling efficiency. Supplied as the hydrochloride salt for reliable dissolution in DMF/NMP, it meets NLT 98% purity specifications suitable for GMP-oriented peptide API production. ISO-certified supply chain with full traceability documentation.

Molecular Formula C26H27ClN2O4
Molecular Weight 467.0 g/mol
Cat. No. B13010549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dab(Fmoc)-OBzl.HCl
Molecular FormulaC26H27ClN2O4
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
InChIInChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m0./s1
InChIKeyZGLSYSONSJJUDO-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Dab(Fmoc)-OBzl.HCl: A Differentially Protected 2,4-Diaminobutyric Acid Building Block for Orthogonal Peptide Synthesis


H-Dab(Fmoc)-OBzl.HCl (CAS 2044704-46-1 for L-configuration; 2044710-84-9 for D-configuration) is a trifunctional, orthogonally protected derivative of the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). It features a free α-amino group (supplied as the hydrochloride salt), an Fmoc-protected γ-amino side chain, and a benzyl (OBzl) ester at the C-terminus [1]. With a molecular formula of C26H27ClN2O4 and a molecular weight of 466.96 g/mol, this building block is designed for incorporation into peptides via both solid-phase and solution-phase methodologies, enabling regioselective deprotection strategies essential for branched, cyclic, and side-chain-modified peptide architectures .

Why H-Dab(Fmoc)-OBzl.HCl Cannot Be Replaced by Generic In-Class Dab Derivatives


Superficially similar 2,4-diaminobutyric acid building blocks—such as Fmoc-Dab(Boc)-OH, Fmoc-Dab(Mtt)-OH, or H-Dab(Fmoc)-OH—are not interchangeable with H-Dab(Fmoc)-OBzl.HCl due to three critical points of differentiation: (1) the C-terminal benzyl ester provides orthogonal carboxyl protection that is stable to both piperidine (Fmoc removal) and mild acid, enabling solution-phase fragment condensation strategies incompatible with free-acid derivatives ; (2) unlike Fmoc-Dab(Mtt)-OH, which has been shown to undergo rapid, yield-eroding lactamization under standard coupling conditions [1], the free α-amine/HCl salt form of H-Dab(Fmoc)-OBzl.HCl circumvents this intramolecular side reaction; and (3) the Fmoc/OBzl orthogonal pair offers a deprotection logic (base-labile/acid-labile or hydrogenolytic) entirely distinct from Fmoc/Boc or Fmoc/ivDde combinations, directly impacting compatible synthetic routes and final peptide purity .

Quantitative Evidence for Differentiated Selection of H-Dab(Fmoc)-OBzl.HCl


Avoidance of Lactamization Side Reaction: H-Dab(Fmoc)-OBzl.HCl vs. Fmoc-Dab(Mtt)-OH

Fmoc-Dab(Mtt)-OH, a commercially available orthogonally protected Dab building block, exhibits abnormally poor coupling efficiency during SPPS due to rapid intramolecular lactamization under standard activation conditions with multiple coupling reagents. Lam et al. (2022) demonstrated that complete incorporation of Fmoc-Dab(Mtt)-OH can only be achieved using a multi-time, preincubation-free protocol with the specialized coupling reagent DEPBT—a procedure the authors explicitly describe as 'costly and tedious' [1]. In contrast, H-Dab(Fmoc)-OBzl.HCl, bearing a free α-amine (as the HCl salt) rather than an α-Fmoc group, eliminates the lactamization pathway entirely, as the nucleophilic α-amine is protonated and unavailable for intramolecular attack on the activated carboxyl group [2]. The authors of the 2022 study recommend that 'alternative orthogonally protected building blocks are suggested to be used for avoiding such a costly and tedious procedure' [1].

Peptide synthesis Solid-phase peptide synthesis (SPPS) Lactamization

Orthogonal C-Terminal Benzyl Ester Enables Solution-Phase Fragment Condensation Not Possible with Free-Acid Dab Derivatives

The benzyl ester (OBzl) at the C-terminus of H-Dab(Fmoc)-OBzl.HCl provides orthogonal carboxyl protection that is stable to the piperidine conditions used for Fmoc removal (20% piperidine in DMF), yet can be selectively cleaved by catalytic hydrogenation (H2, Pd/C) or strong acid (TFMSA, HF) . This is in contrast to the majority of commercially available Dab building blocks (e.g., Fmoc-Dab(Boc)-OH, Fmoc-Dab(ivDde)-OH, Fmoc-Dab(Mtt)-OH, H-Dab(Fmoc)-OH), which possess a free carboxylic acid and therefore cannot be used directly in solution-phase fragment condensations requiring C-terminal protection. Patent CN112430253A exemplifies the practical utility of this protection scheme: Fmoc-Dab(Boc)-NHBzl was synthesized in a 100 L-scale reaction from Fmoc-Dab(Boc)-OH and benzylamine using EDCI/HOBt, yielding 200 g of product after workup—a process that intrinsically relies on the benzyl amide/ester protection strategy to prevent racemization at the Dab α-carbon during condensation [1].

Solution-phase peptide synthesis Fragment condensation C-terminal protection

Hydrochloride Salt Form Provides Quantitative Solubility Advantage Over Neutral Free-Amine Dab Derivatives

H-Dab(Fmoc)-OBzl.HCl is supplied as the hydrochloride salt, which significantly enhances solubility in polar aprotic solvents (DMF, NMP) compared to the corresponding neutral free-amine form . This is critical for both automated SPPS and solution-phase synthesis, where complete dissolution of building blocks is required for accurate stoichiometry and reproducible coupling kinetics. Commercial datasheets specify a purity of NLT 98% for H-Dab(Fmoc)-OBzl.HCl, with the product conforming to ISO certification standards for global pharmaceutical R&D and QC applications . In comparison, the non-salt analog H-Dab(Fmoc)-OH (CAS 117106-22-6, MW 340.37) has a calculated LogP of 3.42 and lacks the solubility-enhancing hydrochloride counterion, potentially limiting its utility in high-concentration coupling protocols .

Amino acid solubility Automated peptide synthesis Hydrochloride salt

Dab Side-Chain Length Confers Different Conformational and Biological Properties Compared to Lysine and Ornithine Analogs

2,4-Diaminobutyric acid (Dab) possesses a four-carbon backbone with amino groups at the α- and γ-positions, making it one methylene unit shorter than ornithine (Orn, C5) and two units shorter than lysine (Lys, C6). This chain-length difference directly impacts peptide conformation, cationic charge density, and biological activity. In a comparative study, Fmoc-Dap-OH, Fmoc-Dab-OH, Fmoc-Orn-OH, and Fmoc-Lys-OH—representing the C3, C4, C5, and C6 diamino acid series—were each protected with the ivDde group; the study demonstrated that the chain-length-dependent reactivity differences among these building blocks have practical implications for synthetic route design and justify their non-interchangeable use [1]. Furthermore, in the design of gramicidin S analogs of the sequence cyclo(-X-Leu-X-D-Phe-Pro-)2, systematic variation of X across His, Lys, Orn, Dab, and Dap revealed distinct antimicrobial and hemolytic activity profiles, confirming that Dab-containing analogs cannot be functionally substituted by Lys or Orn derivatives without altering pharmacological outcomes [2].

Diamino acid comparison Dab vs Lys vs Orn Antimicrobial peptide design

Fmoc/OBzl Orthogonal Pair Bypasses Piperidine Sensitivity Limitation of Fmoc/Methyl Ester Combinations

The combined use of Fmoc with simple alkyl esters (methyl, ethyl) in peptide synthesis is documented to be problematic because Fmoc groups are eliminated under the basic conditions used for ester hydrolysis and conversely, catalytic hydrogenation conditions can also remove Fmoc [1]. The benzyl ester in H-Dab(Fmoc)-OBzl.HCl overcomes this limitation through true orthogonality: the OBzl group is stable to 20% piperidine/DMF (standard Fmoc deprotection) and can be selectively removed by hydrogenolysis (H2/Pd-C) or strong acid (TFMSA, HF) without affecting the Fmoc group once the peptide assembly is complete . This orthogonal deprotection logic enables sequential, controlled unmasking of functional groups—a capability that is compromised with methyl ester analogs where basic Fmoc deprotection conditions (piperidine) can lead to partial ester cleavage and concomitant loss of C-terminal protection.

Protecting group orthogonality Fmoc deprotection Benzyl ester stability

High-Impact Application Scenarios for H-Dab(Fmoc)-OBzl.HCl Based on Verified Differentiation Evidence


Solution-Phase Fragment Condensation for Snake Venom Tripeptide (H-β-Ala-Pro-Dab-NHBzl) and Related Bioactive Peptides

H-Dab(Fmoc)-OBzl.HCl is ideally suited for the synthesis of the cosmetic peptide H-β-Ala-Pro-Dab-NHBzl (snake venom tripeptide) and its analogs. Patent CN112430253A demonstrates that the benzyl-protected Dab intermediate Fmoc-Dab(Boc)-NHBzl can be synthesized at 200 g scale via EDCI/HOBt-mediated coupling, with the benzyl amide/ester strategy explicitly employed to suppress racemization at the Dab α-carbon [1]. The Fmoc/OBzl protection pair in H-Dab(Fmoc)-OBzl.HCl enables a convergent solution-phase approach where the C-terminal benzyl ester remains intact through iterative Fmoc deprotection and coupling cycles, then is removed in a final hydrogenolysis step to reveal the free acid or is directly converted to the benzyl amide for the target tripeptide. This scenario leverages the orthogonal protection advantage (Evidence Item 2) and the lactamization avoidance feature (Evidence Item 1).

Synthesis of Polymyxin Antibiotic Analogs and Dab-Rich Antimicrobial Peptides Using Orthogonal Protection

Polymyxin antibiotics contain up to six Dab residues, and their total synthesis demands building blocks that maintain high coupling efficiency across multiple Dab incorporations. H-Dab(Fmoc)-OBzl.HCl, with its free α-amine/HCl salt, avoids the lactamization problem documented for Fmoc-Dab(Mtt)-OH (Lam et al., 2022) [2]. The OBzl ester provides an additional orthogonal handle, enabling fragment-based assembly strategies where the protected C-terminus is selectively unveiled for segment condensation. This approach is directly relevant to the solid-phase total synthesis of polymyxin B1, which has been achieved in 20% overall yield using orthogonal Dde/ivDde protection, and could benefit from the alternative orthogonal logic offered by the Fmoc/OBzl system [3].

Construction of Cyclic and Branched Peptide Libraries with Regioselective Side-Chain Modification

The trifunctional architecture of H-Dab(Fmoc)-OBzl.HCl—featuring a free α-amine (HCl), an Fmoc-protected γ-amine, and a benzyl-protected carboxyl—provides three levels of orthogonal protection compatible with sequential, chemoselective deprotection [4]. This enables synthetic routes where: (i) the α-amine is coupled to a growing peptide chain or resin; (ii) the γ-Fmoc group is removed with piperidine to expose the side-chain amine for branching, cyclization, or conjugation; and (iii) the C-terminal OBzl ester is cleaved by hydrogenolysis to release the free peptide acid or enable further fragment coupling. This orthogonal logic is distinct from the Fmoc/xDde strategy (Sigma-Aldrich, Selecting Orthogonal Building Blocks) and provides an alternative when hydrazine-labile protecting groups are incompatible with other peptide modifications .

Automated Solid-Phase Peptide Synthesis Requiring High-Solubility Non-Proteinogenic Building Blocks

For automated peptide synthesizer platforms operating in DMF or NMP, the hydrochloride salt form of H-Dab(Fmoc)-OBzl.HCl ensures reliable dissolution and precise volumetric delivery at the concentrations required for efficient coupling (typically 0.1–0.5 M) . This quantitative solubility advantage, combined with the NLT 98% purity specification, makes the compound suitable for GMP-oriented peptide API production where reagent consistency and supply chain traceability (ISO certification) are critical procurement criteria. The avoidance of specialized coupling reagents (cf. DEPBT requirement for Fmoc-Dab(Mtt)-OH) further simplifies automated protocol design and reduces per-cycle cost.

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